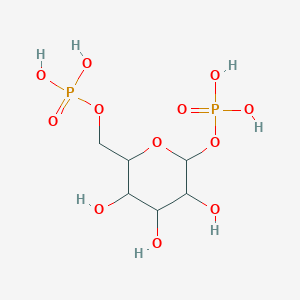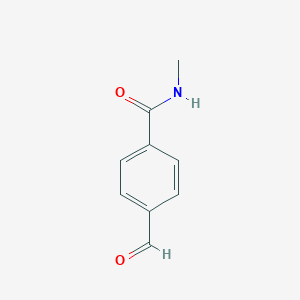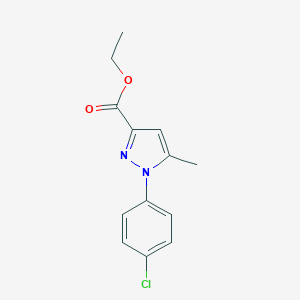
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and any known synonyms would also be included.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure. The results would be discussed in terms of bond lengths, bond angles, and conformation.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur. The mechanisms of these reactions would also be discussed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and redox potential).Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been synthesized through various chemical reactions, characterized by methods such as NMR and mass spectral analysis, and confirmed using single crystal X-ray diffraction studies. Its molecular structure exhibits intramolecular hydrogen bonds contributing to structural stability and is further stabilized by π-π interactions (Achutha et al., 2017).
Antimicrobial and Anticancer Properties
- Certain derivatives of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have exhibited higher anticancer activity compared to reference drugs and have demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Application in Synthesis Processes
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been used in synthesis processes, such as the highly regioselective synthesis of similar carboxylates under ultrasound irradiation, which demonstrates significant reduction in reaction times (Machado et al., 2011).
Novel Synthetic Methods and Chemical Analysis
- The compound has been used in the development of novel synthetic methods and chemical analyses, such as the synthesis of condensed pyrazoles via cross-coupling reactions and detailed NMR spectroscopic investigations on the products (Arbačiauskienė et al., 2011).
Antioxidant Properties
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate derivatives have been studied for their antioxidant properties using methods like DPPH and hydroxyl radical scavenging, indicating their potential in this area (Naveen et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGILULYYHRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384776 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
126067-52-5 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



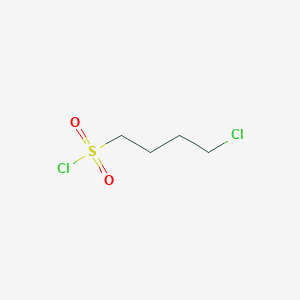
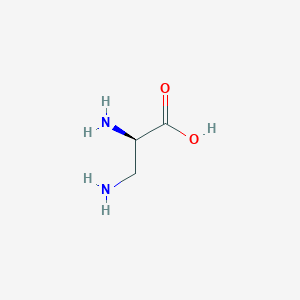
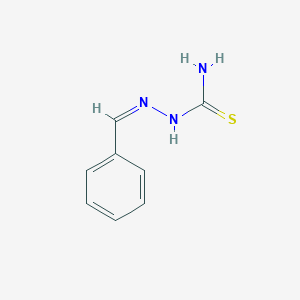
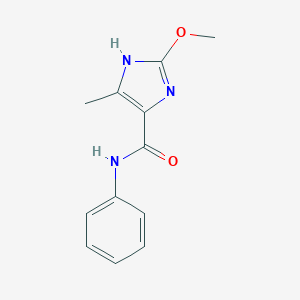

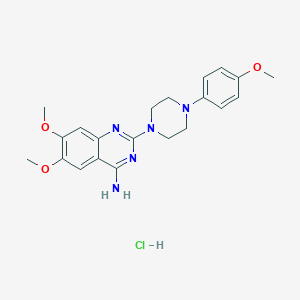

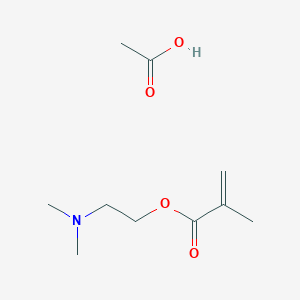
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
